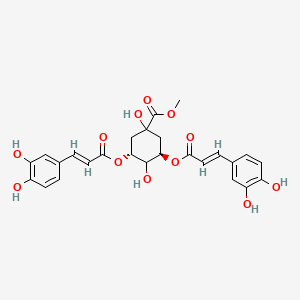

methyl 3,5-di-O-caffeoyl quinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3,5-di-O-caffeoyl quinate is a methyl ester resulting from the formal condensation of the carboxy group of 3,5-di-O-caffeoyl quinic acid with methanol. Isolated from Suaeda glauca and Dichrocephala bicolor, it exhibits hepatoprotective activity. It has a role as a metabolite and a hepatoprotective agent. It is a methyl ester, a tertiary alcohol, a member of catechols, a cinnamate ester and a secondary alcohol. It derives from a 3,5-di-O-caffeoyl quinic acid.

This compound is a natural product found in Artemisia ludoviciana and Artemisia indica with data available.

Mecanismo De Acción

Target of Action

3,5-Di-O-caffeoylquinic acid methyl ester exhibits potent inhibitory activities against the formation of advanced glycation end products (AGEs) and shows cytotoxicity actions against human cervix carcinoma HeLa cells . It also exhibits antivirus activity against RSV .

Mode of Action

The compound interacts with its targets, inhibiting the formation of AGEs, exhibiting cytotoxicity against HeLa cells, and showing antivirus activity against RSV

Biochemical Pathways

It is known that the compound has a role in the pathway related to the formation of ages .

Pharmacokinetics

The compound’s predicted boiling point is 7543±600 °C and its predicted density is 156±01 g/cm3 . The predicted pKa is 9.02±0.10 , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 3,5-Di-O-caffeoylquinic acid methyl ester’s action include the inhibition of AGEs formation, cytotoxicity against HeLa cells, and antivirus activity against RSV .

Actividad Biológica

Methyl 3,5-di-O-caffeoyl quinate (3,5-diCQM) is a polyphenolic compound derived from the esterification of caffeic acid and quinic acid. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and potential neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C26H26O12 and a molecular weight of approximately 518.48 g/mol. Its structure features two caffeoyl groups attached to the 3 and 5 positions of the quinic acid backbone, which contributes to its unique bioactivity profile. The compound can be classified as a methyl ester and falls under several categories, including catechols and cinnamate esters .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in various biological systems. For instance, in vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods have shown that this compound effectively inhibits oxidative damage .

Anti-Inflammatory Effects

The compound also possesses anti-inflammatory properties. Research indicates that this compound can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This suggests its potential therapeutic application in conditions characterized by chronic inflammation .

Hepatoprotective Properties

This compound has been identified as a hepatoprotective agent. Studies involving animal models have shown that it can protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl4). The mechanism appears to involve the modulation of oxidative stress and enhancement of antioxidant enzyme activity in liver tissues .

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of this compound. It has been suggested that this compound may exert protective effects against neurodegenerative diseases by activating Nrf2 (nuclear factor erythroid 2-related factor 2), a key regulator of antioxidant response . This activation leads to increased expression of antioxidant genes and protection against neuronal cell death.

The biological activities of this compound are mediated through several mechanisms:

- Activation of Signaling Pathways : The compound has been shown to activate the p38 MAPK pathway, which is involved in various cellular processes including inflammation and cell survival .

- Regulation of Enzyme Activity : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative stress .

- Influence on Melanogenesis : Interestingly, this compound has been found to stimulate melanin production in melanoma cells through upregulation of tyrosinase and related proteins, suggesting its potential role in skin-related therapies .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Hamed et al., 2020 | Demonstrated significant antioxidant activity using DPPH assay; suggested potential for health benefits in oxidative stress-related diseases. |

| Bourgou et al., 2017 | Reported hepatoprotective effects in rat models; highlighted reduction in liver enzyme levels post-treatment with this compound. |

| Tsunoda et al., 2018 | Investigated neuroprotective effects; found activation of Nrf2 pathway leading to enhanced cellular defense mechanisms against neurotoxicity. |

Aplicaciones Científicas De Investigación

Biological Activities

Methyl 3,5-di-O-caffeoyl quinate exhibits several significant biological activities:

- Antioxidant Properties : The compound acts as a potent antioxidant, which helps in neutralizing free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : It has been shown to mitigate inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

- Hepatoprotective Activity : Research indicates that it may protect liver cells from damage, suggesting potential use in treating liver-related disorders .

Pharmacological Applications

- Diabetes Management :

- Cancer Research :

- Antiviral Activity :

Study on Hepatoprotective Effects

A study isolated this compound from Suaeda glauca and Dichrocephala bicolor, demonstrating its hepatoprotective properties through various assays that evaluated liver cell viability under oxidative stress conditions. The results indicated a significant reduction in cell death when treated with this compound compared to controls .

Molecular Dynamics Simulation

Further research utilized molecular dynamics simulations to explore the binding interactions between this compound and AKR1B1. The findings revealed that this compound maintained stable interactions within the active site of the enzyme over extended simulation periods, suggesting its viability as a competitive inhibitor in therapeutic applications for diabetes .

Análisis De Reacciones Químicas

Reactions of Methyl 3,5-di-O-caffeoyl quinate

- Ester Hydrolysis this compound, being a methyl ester, can undergo hydrolysis to yield 3,5-di-O-caffeoyl quinic acid and methanol . This reaction can occur under basic or acidic conditions.

- Antioxidant Reactions this compound exhibits antioxidant properties due to its caffeoyl groups . These groups can scavenge free radicals, thereby preventing oxidative damage.

- Esterification this compound is formed through the esterification of the carboxy group of 3,5-di-O-caffeoyl quinic acid with methanol .

Interaction Studies

Research on interaction studies reveals that this compound interacts with various biological targets, highlighting its therapeutic potential across multiple health domains.

Comparison with Similar Compounds

This compound shares structural similarities with other caffeoylquinic acids but is unique due to its specific arrangement of caffeoyl groups.

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Di-caffeoyl derivative | Antioxidant, anti-inflammatory |

| Chlorogenic Acid | Mono-caffeoyl derivative | Strong antioxidant |

| Caffeic Acid | Simple phenolic | Anti-inflammatory |

| Methyl 4-O-caffeoylquinate | Mono-caffeoyl derivative | Varies based on position |

The unique arrangement of caffeoyl groups in this compound contributes to its distinct bioactivity profile compared to these similar compounds.

Propiedades

IUPAC Name |

methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBNYMXKXIIGFX-IYVYCCGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.